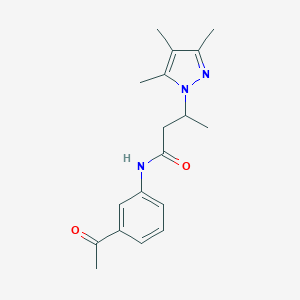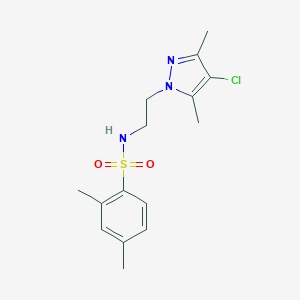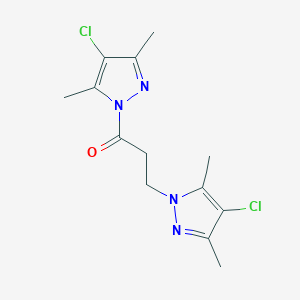
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, also known as APTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. APTB is a small molecule that can interact with specific proteins in cells, leading to a variety of physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves its ability to interact with specific proteins in cells. For example, this compound can bind to TRPA1 and inhibit its activity, leading to a reduction in pain sensation. This compound can also interact with other proteins, such as enzymes involved in metabolism and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific proteins it interacts with. For example, this compound has been shown to reduce pain sensation in animal models, indicating its potential as a pain medication. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is its small size, which allows it to easily penetrate cell membranes and interact with intracellular proteins. Additionally, this compound is relatively easy to synthesize and can be obtained in reasonable yields. However, one limitation of this compound is its specificity for certain proteins, which may limit its utility in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is the development of new pain medications based on this compound. Another potential application is the use of this compound as a tool for studying specific proteins and signaling pathways in cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as an anti-cancer agent.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide involves several steps, starting with the reaction of 3-acetylphenylboronic acid with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid to form the corresponding ester. This ester is then reduced with lithium aluminum hydride to give the corresponding alcohol, which is then reacted with butanoyl chloride to give this compound. The overall yield of this synthesis method is approximately 25%.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of specific proteins in cells. For example, this compound has been shown to inhibit the activity of a protein called TRPA1, which is involved in pain sensation. This makes this compound a potential candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(21-14(4)12(2)13(3)20-21)9-18(23)19-17-8-6-7-16(10-17)15(5)22/h6-8,10-11H,9H2,1-5H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFJWRDKUQRLIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497281.png)
![4-bromo-1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497282.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B497283.png)
![4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497284.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B497285.png)
![4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497286.png)

![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497290.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497291.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497292.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497296.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497298.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-benzimidazole](/img/structure/B497300.png)